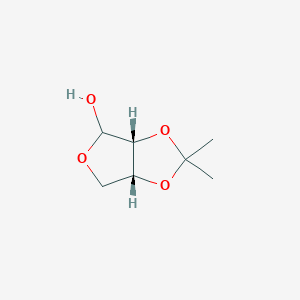

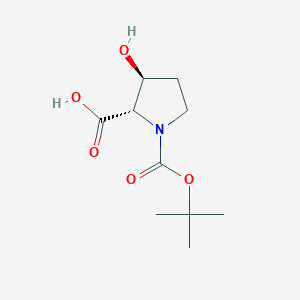

2,3-O-Isopropylidene-D-erythrofuranose

Overview

Description

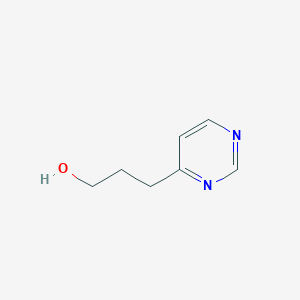

2,3-O-Isopropylidene-D-erythrofuranose is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of L-erythrose and Derivatives : It is used as an intermediate in the synthesis of L-erythrose and other related compounds. For example, it is involved in alternative synthesis routes for L-erythrose starting from other sugar derivatives. Its derivatives are also useful in preparing other complex sugars and compounds (Lerner, 1969).

Production of Furans and Nucleosides : 2,3-O-Isopropylidene-D-erythrofuranose is used in the synthesis of various furanose derivatives which are key intermediates in preparing biologically active molecules including nucleosides, which are components of nucleic acids. The stereochemistry of these reactions is crucial and often requires a specific isomer of the compound (Ezekiel et al., 1971).

Highly Stereoselective Synthesis of Derivatives : It has been used in highly diastereoselective synthesis processes, particularly in creating D-erythrose derivatives. These methods have been crucial for synthesizing various stereoisomers of sugars which can have different biological activities (Arroyo‐Gomez et al., 2000).

Chemical Structure Analysis : The compound has been used in studies to understand the structure of complex carbohydrates and their derivatives. Detailed structural elucidation is fundamental in understanding the chemical properties and potential applications of these molecules (Schaffer, 1961).

Preparation of Branched-Chain, Pyrrolidino-sugar Derivatives : Its derivatives are used in the synthesis of branched-chain, pyrrolidino-sugar derivatives related to apiose. These complex molecules have various applications in organic chemistry and potentially in pharmacology (Ball et al., 1975).

Mechanism of Action

Target of Action

2,3-O-Isopropylidene-D-erythrofuranose is primarily used as a building block in the synthesis of nucleoside analogues . These analogues are designed to mimic the structure of natural nucleosides, enabling them to interact with various biological targets, such as enzymes involved in nucleic acid metabolism.

Mode of Action

The compound interacts with its targets by being incorporated into the growing nucleic acid chain during replication or transcription. This can lead to premature termination of these processes or the introduction of mutations, thereby inhibiting the replication of viruses or the growth of cancer cells .

Biochemical Pathways

This compound is involved in the synthesis of nucleoside analogues, which can affect various biochemical pathways. For instance, these analogues can inhibit the activity of enzymes like reverse transcriptase and RNA polymerase, which are crucial for the replication of viruses and the transcription of genes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to nucleoside analogues. These analogues can cause premature termination of DNA or RNA synthesis or introduce mutations, leading to inhibition of viral replication or cancer cell growth .

Action Environment

The action, efficacy, and stability of this compound and its derived nucleoside analogues can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of certain enzymes and cofactors in the cellular environment can influence the compound’s ability to be incorporated into nucleic acids .

Biochemical Analysis

Biochemical Properties

Cellular Effects

It is known that the compound plays a role in the synthesis of various drugs, which can have a wide range of effects on cell function

Molecular Mechanism

It is known to be involved in the synthesis of nucleoside analogues, which can interact with various biomolecules and influence gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable in the air, but it is easy to decompose at high temperatures to produce toxic gases

Metabolic Pathways

It is known to be involved in the synthesis of nucleoside analogues

Properties

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZCXOZTJSRAOQ-QYRBDRAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2COC([C@@H]2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid](/img/structure/B62214.png)

![5-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B62217.png)